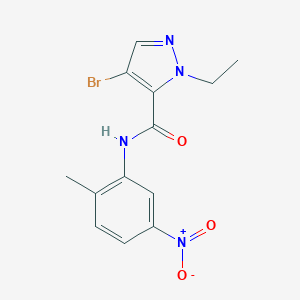

![molecular formula C22H21NO4 B213712 4-[(2-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213712.png)

4-[(2-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[(2-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide, also known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized in the 1990s and has since gained attention in the scientific community for its potential applications in research.

Wirkmechanismus

4-[(2-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide 501516 works by activating the PPARδ receptor, which is found in many tissues throughout the body. This activation leads to changes in gene expression and cellular metabolism, resulting in improved glucose and lipid metabolism, as well as reduced inflammation and oxidative stress.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 4-[(2-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide 501516 are varied and complex. It has been shown to increase fatty acid oxidation and decrease lipogenesis in adipose tissue, as well as improve glucose uptake and insulin sensitivity in skeletal muscle cells. It also has anti-inflammatory and antioxidant effects, which may contribute to its potential cardiovascular benefits.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-[(2-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide 501516 in lab experiments is its selectivity for the PPARδ receptor, which reduces the potential for off-target effects. However, its long half-life and potential for accumulation in tissues may make dosing and interpretation of results more challenging. Additionally, the potential for PPARδ activation to promote tumorigenesis is a concern that must be carefully considered in experimental design.

Zukünftige Richtungen

Future research on 4-[(2-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide 501516 may focus on its potential applications in the treatment of metabolic disorders, cardiovascular disease, and cancer. It may also be studied for its effects on exercise performance and muscle growth, as well as its potential as a neuroprotective agent. Further investigation into the mechanisms of PPARδ activation and its downstream effects may also provide insight into the development of novel therapies for a variety of conditions.

Synthesemethoden

The synthesis of 4-[(2-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide 501516 involves several steps, including the reaction of 4-bromophenylacetic acid with thionyl chloride to form 4-bromophenylacetyl chloride. This is then reacted with 2-methoxyphenol and sodium hydride to form 4-(2-methoxyphenoxy)phenylacetic acid. The final step involves the reaction of this acid with 3-methoxyaniline and thionyl chloride to form 4-[(2-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide 501516.

Wissenschaftliche Forschungsanwendungen

4-[(2-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide 501516 has been studied for its potential applications in a variety of areas, including metabolic disorders, cardiovascular disease, and cancer. It has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, as well as reduce inflammation and oxidative stress in animal models of cardiovascular disease. In cancer research, 4-[(2-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide 501516 has been shown to inhibit the growth and proliferation of cancer cells in vitro.

Eigenschaften

Produktname |

4-[(2-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide |

|---|---|

Molekularformel |

C22H21NO4 |

Molekulargewicht |

363.4 g/mol |

IUPAC-Name |

4-[(2-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide |

InChI |

InChI=1S/C22H21NO4/c1-25-19-7-5-6-18(14-19)23-22(24)17-12-10-16(11-13-17)15-27-21-9-4-3-8-20(21)26-2/h3-14H,15H2,1-2H3,(H,23,24) |

InChI-Schlüssel |

LPKQTYVSEJMRFM-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3OC |

Kanonische SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213630.png)

![dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate](/img/structure/B213633.png)

![methyl 2-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213634.png)

![N-[4-(aminocarbonyl)phenyl]-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide](/img/structure/B213635.png)

![N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide](/img/structure/B213638.png)

![1-ethyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213639.png)

![5-[(4-fluorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213640.png)

![5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide](/img/structure/B213641.png)

![4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide](/img/structure/B213648.png)

![methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213651.png)

![N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213652.png)